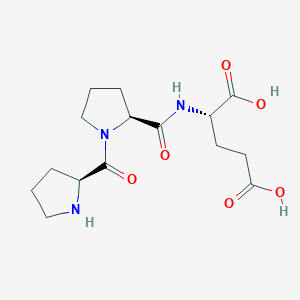

Pro-Pro-Glu

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23N3O6 |

|---|---|

Molecular Weight |

341.36 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C15H23N3O6/c19-12(20)6-5-10(15(23)24)17-13(21)11-4-2-8-18(11)14(22)9-3-1-7-16-9/h9-11,16H,1-8H2,(H,17,21)(H,19,20)(H,23,24)/t9-,10-,11-/m0/s1 |

InChI Key |

RFWXYTJSVDUBBZ-DCAQKATOSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Molecular Interactions and Recognition Mechanisms

Ligand-Receptor Binding Studies

The interaction of Pro-Pro-Glu and similar peptide sequences with specific receptor proteins is a key area of investigation. These studies reveal the structural and chemical basis for the recognition of this tripeptide by larger protein molecules, which in turn mediates cellular signaling and other biological processes.

Prolyl 4-hydroxylases (P4Hs) are enzymes critical for the post-translational modification of collagens. These enzymes catalyze the formation of 4-hydroxyproline, a modification essential for the stability of the collagen triple helix. The substrate specificity of P4H isoenzymes highlights the importance of the amino acid sequence surrounding the target proline residue.

Research has shown that collagen prolyl 4-hydroxylase isoenzyme II (C-P4H-II) exhibits a substrate preference for -X-Pro-Gly- triplets where the X-position is occupied by a negatively charged amino acid, such as glutamate (B1630785) or aspartate. This specificity suggests a direct and favorable interaction between the glutamate side chain of a this compound motif within a larger peptide and the active site of C-P4H-II. The loss of C-P4H-II can lead to underhydroxylation of these specific triplets, which in turn can affect collagen stability and the assembly of collagen fibrils and basement membranes.

Table 1: Substrate Specificity of Collagen Prolyl 4-Hydroxylase Isoenzymes

| Isoenzyme | Preferred Substrate Motif (X-Pro-Gly) | Impact of Substrate Specificity |

| C-P4H-I | X = Positively charged or polar uncharged amino acid | Underhydroxylation in the absence of this isoenzyme affects various collagen sites. |

| C-P4H-II | X = Negatively charged amino acid (e.g., Glutamate, Aspartate) | Reduced hydroxylation at these sites can lead to decreased collagen thermal stability and altered fibril assembly. |

Analysis of Interactions with Neuropilin-1 by Cyclic Peptides Containing Pro-Glu

Neuropilin-1 (NRP-1) is a transmembrane receptor involved in various physiological and pathological processes, including angiogenesis and neuronal guidance. It acts as a co-receptor for several growth factors, including vascular endothelial growth factor (VEGF). The interaction between NRP-1 and its ligands is often mediated by a "C-end rule" (CendR) motif, typically R/KXXR/K, at the C-terminus of the ligand.

While direct studies on cyclic peptides containing a specific "Pro-Glu" motif binding to NRP-1 are not extensively detailed in the provided context, the role of proline in peptide ligands for NRP-1 has been investigated. Proline's unique cyclic structure imparts conformational rigidity to peptides, which can be crucial for receptor binding. nih.gov In the context of NRP-1 ligands, proline residues likely play a significant role in orienting the key binding residues, such as the C-terminal arginine, for optimal interaction with the receptor's binding pocket. nih.gov

Molecular modeling and simulation studies of CendR peptides, such as RPAR, binding to NRP-1 have revealed that the C-terminal arginine is anchored in the binding pocket through multiple hydrogen bonds and a salt bridge. nih.gov The preceding residues, which would include the Pro-Glu sequence in a relevant peptide, contribute to maintaining the proper geometry of the ligand for stable complex formation. nih.gov An additional highly conserved hydrogen bond often involves the backbone of the amino acid at position 2 of the peptide, which could be proline, and Thr-349 of NRP-1. nih.gov Therefore, a Pro-Glu motif within a cyclic peptide targeting NRP-1 would be expected to influence the peptide's conformation and stability, thereby modulating its binding affinity and specificity for the receptor.

Enzyme-Substrate/Inhibitor Interactions

The tripeptide this compound can also function as a substrate or inhibitor for various enzymes. The kinetic and structural analysis of these interactions provides insights into the catalytic mechanisms of these enzymes and the role of the tripeptide in modulating their activity.

Protein glutaminase (B10826351) (PG) is an enzyme that catalyzes the deamidation of glutamine residues to glutamate residues in proteins. nih.gov While not directly acting on a this compound substrate, the structural analysis of PG in complex with a substrate-mimicking mutant provides a model for how an enzyme can recognize and process a glutamate-containing peptide. nih.gov The crystal structure of a pro-PG mutant (A47Q) reveals that the side chain of the glutamine (which would be glutamate after the reaction) is inserted into a catalytic pocket. nih.gov This pocket is lined with specific amino acid residues (Cys-156, Trp-194, Tyr-196, His-197, Gly-155, and Asp-154) that form hydrogen bonds and other non-covalent interactions with the substrate's side chain. nih.gov

In a hypothetical scenario where this compound acts as a substrate for a peptidase, the kinetic parameters of the reaction, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), would describe the enzyme's affinity for the substrate and its catalytic efficiency. A low Km value would indicate a high affinity of the enzyme for this compound. These parameters are typically determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Table 2: Representative Michaelis-Menten Kinetic Parameters for an Enzyme with this compound as a Substrate

| Parameter | Description | Representative Value |

| Vmax | Maximum rate of the reaction when the enzyme is saturated with the substrate. | 1.5 µM/min |

| Km | Substrate concentration at which the reaction rate is half of Vmax. | 25 µM |

Note: These are hypothetical values for illustrative purposes.

Binding Dynamics with Enzyme Active Sites

The binding of a substrate like this compound to an enzyme's active site is a dynamic process involving conformational changes in both the substrate and the enzyme. plos.org Many enzymes have flexible loops near their active sites that close over the substrate upon binding. plos.org This induced-fit mechanism serves to properly position the catalytic residues of the enzyme and to shield the reaction from the solvent. plos.org

The active site itself is a three-dimensional cleft or pocket on the enzyme's surface. youtube.com The binding of the substrate is mediated by a network of weak, non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. youtube.com In the case of this compound, the carboxylate group of the C-terminal glutamate would likely form strong electrostatic interactions or hydrogen bonds with positively charged or polar residues in the active site. The proline residues, with their rigid ring structures, would contribute to the specific shape complementarity between the substrate and the active site.

The energy derived from these binding interactions, known as the binding energy, is used by the enzyme to lower the activation energy of the reaction. youtube.com The enzyme's active site is often more complementary to the transition state of the reaction than to the ground state of the substrate, which further facilitates catalysis. The dynamic nature of the enzyme-substrate complex allows for the progression of the reaction and the eventual release of the products.

Interactions with Other Biomolecules

Additionally, the peptide bonds of the this compound backbone can participate in hydrogen bonding with other molecules. The proline residues, while lacking a hydrogen on the amide nitrogen, can still act as hydrogen bond acceptors through their carbonyl oxygens. These interactions, while weaker than salt bridges, are numerous and collectively contribute to the binding and recognition of the tripeptide by other biomolecules.

Peptide-Protein Interactions Involving Proline and Glutamate Residues

The presence of two adjacent proline residues in the this compound sequence creates a proline-rich motif (PRM), a common feature in signaling proteins. nih.govucsf.edu These motifs often adopt a specific helical conformation known as a polyproline type II (PPII) helix, which is an extended, left-handed structure. nih.gov This predefined structure facilitates transient, yet specific, intermolecular interactions crucial for processes like signal transduction and cytoskeletal organization. nih.gov

Protein domains that specialize in recognizing and binding to PRMs, such as SH3, WW, and EVH1 domains, are central to many cellular signaling pathways. ucsf.edu These domains typically feature a shallow, corrugated binding groove rich in aromatic residues (like tryptophan or tyrosine) that form a complementary surface for the PPII helix of the PRM. nih.govpnas.org The interaction relies on the unique properties of proline, which, due to its cyclic side chain, restricts the conformational flexibility of the peptide backbone, reducing the entropic penalty of binding and allowing for highly discriminatory recognition without requiring extremely high affinity. nih.govresearchgate.net

While the proline residues provide the structural backbone for recognition, the glutamate residue at the C-terminus of this compound plays a critical role in specificity and binding affinity. Glutamate possesses a carboxylic acid side chain that is negatively charged at physiological pH. wikipedia.org This allows it to engage in crucial electrostatic interactions with positively charged amino acid residues, such as arginine and lysine (B10760008), on the surface of a target protein. wikipedia.orgpurdue.edu These interactions, often in the form of salt bridges, can significantly contribute to the stability and specificity of the peptide-protein complex. wikipedia.org Studies on various enzymes have shown that glutamate residues are often directly involved in substrate binding, with mutations leading to decreased binding affinity and cleavage efficiency. nih.gov

| Peptide Residue | Key Feature | Interacting Protein Domain/Residue | Primary Interaction Type |

|---|---|---|---|

| Proline (Pro) | Forms Proline-Rich Motif (PRM) in a Polyproline II (PPII) helix | SH3, WW, EVH1 domains | Shape complementarity, van der Waals forces |

| Glutamate (Glu) | Negatively charged carboxylate side chain | Arginine (Arg), Lysine (Lys) | Electrostatic (Salt Bridge) |

Hydrogen Bonding and Electrostatic Interactions in Peptide Recognition

The specific non-covalent interactions, namely hydrogen bonds and electrostatic forces, are fundamental to the recognition process involving the this compound peptide.

Hydrogen Bonding: The hydrogen bonding potential of this compound is unique due to the structure of proline. When proline is incorporated into a peptide chain, its nitrogen atom becomes part of the rigid pyrrolidine (B122466) ring and lacks an attached hydrogen. reddit.com Consequently, the proline residues in this compound cannot act as hydrogen bond donors. reddit.comyoutube.com This inability to form backbone hydrogen bonds is a key reason why proline is known to disrupt secondary structures like alpha-helices and beta-sheets. youtube.com

However, the carbonyl oxygen of the proline peptide bond is an effective hydrogen bond acceptor. mdpi.comraineslab.com This carbonyl group can interact with hydrogen bond donors from a protein's binding pocket or from solvent molecules. The strength and stability of these hydrogen bonds can be influenced by the local environment, including the presence of different salt ions. mdpi.com

Electrostatic Interactions: Electrostatic interactions are a dominant force in the recognition of the glutamate residue. The negatively charged carboxylate group of the C-terminal glutamate is a prime site for forming strong ionic bonds, or salt bridges, with positively charged side chains of arginine or lysine on a partner protein. wikipedia.orgpurdue.edu These interactions are highly directional and contribute significantly to the binding energy and specificity of the peptide-protein complex. Intrinsically disordered proteins and peptides often rely heavily on such long-range electrostatic interactions to form an initial "encounter complex" before settling into the final bound state. purdue.edu The attraction between the negatively charged glutamate and a positively charged region on a protein can act as an "electrostatic funnel," guiding the peptide to its correct binding site. mdpi.com

| Interaction Type | Residue(s) Involved | Role in Recognition | Characteristics |

|---|---|---|---|

| Hydrogen Bonding (Acceptor) | Carbonyl oxygen of Proline residues | Stabilizes the bound conformation | Interacts with H-bond donors (e.g., from protein, water) |

| Hydrogen Bonding (Donor) | Amide nitrogen of Proline residues | N/A | Proline cannot act as an H-bond donor within the peptide backbone. reddit.com |

| Electrostatic (Salt Bridge) | Carboxylate group of Glutamate | Major determinant of binding specificity and affinity | Strong, directional interaction with positively charged residues (Arg, Lys) |

Structural Biology and Conformational Analysis

Elucidation of Pro-Pro-Glu Conformations in Solution and Bound States

Determining the precise three-dimensional arrangement of this compound in different environments is crucial. This is achieved through a combination of spectroscopic and crystallographic methods, which provide complementary information about the peptide's structure in both dynamic solution states and static crystalline forms.

Spectroscopic methods are invaluable for studying the dynamic conformations of peptides in solution. ias.ac.innih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. nih.govyoutube.com Peptides rich in proline, particularly those with Pro-Pro sequences, are known to adopt a polyproline II (PPII) helix conformation. nih.govresearchgate.net The PPII helix is a left-handed, extended helical structure that produces a characteristic CD spectrum, typically featuring a strong negative band around 195-206 nm and a weaker positive band around 220-228 nm. researchgate.netnih.gov Analysis of a this compound peptide via CD spectroscopy would therefore focus on identifying these signature peaks to quantify the extent of PPII helix formation in solution. nih.gov Environmental factors such as solvent, pH, and temperature can influence the CD spectrum, providing insights into the stability of the peptide's conformation. youtube.com

X-ray crystallography provides atomic-resolution data on the structure of molecules in a crystalline state. americanpeptidesociety.org While a crystal structure for the isolated this compound tripeptide is not prominently documented, extensive crystallographic work on peptides containing Pro-Pro sequences, particularly the collagen model peptide (Pro-Pro-Gly)n, offers significant insights. nih.govnih.gov

| Technique | Information Provided for this compound Analysis | Typical Findings for Related Peptides |

| NMR Spectroscopy | 3D solution structure, cis/trans isomerization of Pro peptide bonds, dihedral angles. ias.ac.inuzh.ch | Pro-Pro sequences populate extended PPII helices; chemical shifts are indicative of local conformation. nih.gov |

| Circular Dichroism | Secondary structure content (especially PPII helix) in solution, conformational stability. nih.govresearchgate.net | Proline-rich peptides show characteristic PPII spectra with a positive peak ~228 nm and a negative peak ~206 nm. researchgate.net |

| X-ray Crystallography | High-resolution solid-state structure, precise bond angles, intermolecular interactions. americanpeptidesociety.org | Pro-Pro-Gly sequences form collagen-like triple helices; Glu can stabilize turns via side-chain interactions. nih.govresearchgate.net |

Impact of Proline and Glutamate (B1630785) on Peptide Secondary Structure

The primary sequence of a peptide dictates its secondary structure. The specific properties of proline and glutamate residues are key drivers of the conformational preferences of this compound.

Proline is unique among the proteinogenic amino acids because its side chain is cyclized back onto the backbone amide nitrogen. nih.gov This cyclic structure has profound consequences for peptide conformation:

Restricted Backbone: The pyrrolidine (B122466) ring restricts the backbone dihedral angle phi (φ) to approximately -60° to -75°, significantly reducing the conformational flexibility of the polypeptide chain. nih.govquora.com

Kink Induction: Proline is known as a "helix breaker" in the context of α-helices because its rigid structure introduces a kink and its amide nitrogen lacks a hydrogen for hydrogen bonding within the helix. youtube.com

Promotion of PPII Helix: Consecutive proline residues strongly favor the formation of a polyproline II (PPII) helix. nih.gov The PPII helix is a major secondary structure element, distinct from α-helices and β-sheets. nih.govwikipedia.org It is a left-handed helix with approximately three residues per turn and a rise of 3.1 Å per residue, resulting in an extended, open conformation. wikipedia.orgbiorxiv.org This structure is not stabilized by internal hydrogen bonds but by steric effects and interactions with the solvent. wikipedia.org The Pro-Pro sequence in this compound is therefore a potent nucleator for the PPII conformation. nih.gov

| Parameter | Value for PPII Helix | Reference |

| Handedness | Left-handed | wikipedia.org |

| Residues per Turn | ~3.0 | oup.com |

| Rise per Residue | ~3.1 Å | wikipedia.org |

| Backbone Dihedral Angles (φ, ψ) | Approx. (-75°, +145° to +150°) | nih.govwikipedia.org |

| Internal H-bonds | Absent | wikipedia.org |

The glutamate residue, with its acidic side chain, also plays a crucial role in defining the structure of this compound. The negatively charged carboxylate group of the side chain can engage in various non-covalent interactions that stabilize specific peptide conformations.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. drugdesign.orgcollaborativedrug.com Such studies are essential for optimizing lead compounds in drug discovery.

A notable example involves the use of a D-Pro-Pro-Glu peptide as a catalyst for carbon-carbon bond formation. In a study investigating this catalyst, the central proline residue was replaced with a 4S-azidoproline analog. This single modification resulted in an increase in the enantiopurity of the reaction product, demonstrating a clear structure-activity relationship. nih.gov This finding indicates that the precise conformation and electronic properties of the central residue in the this compound scaffold are critical for its catalytic function and stereochemical control. Altering the rigidity and electronic nature of the pyrrolidine ring directly impacts the catalyst's active conformation and its interaction with the substrates. nih.gov This highlights how subtle structural changes to the this compound backbone can lead to significant functional consequences.

Defining Structural Determinants for Biological Activity (e.g., cyclic Lys-Pro-Glu peptide)

The spatial arrangement of amino acid residues within a peptide is a critical determinant of its biological activity. Even subtle changes in the peptide's conformation can lead to significant differences in its ability to bind to receptors or enzymes. The inclusion of proline, with its rigid pyrrolidine ring, imposes significant constraints on the peptide backbone, influencing the propensity for specific secondary structures such as β-turns.

The table below summarizes the inhibitory effects of different cyclic peptides related to the Lys-Pro-Glu motif, illustrating the impact of structural modifications on biological activity.

| Peptide Sequence | Ring Size (atoms) | IC50 (µM) for VEGF165/NRP-1 Binding Inhibition |

| H-c[Lys-Pro-Glu]-Arg-OH | 14 | 0.18 |

| Analogue 1 | 15 | >10 |

| Analogue 2 | 30 | >10 |

Correlation of Amino Acid Sequence and Conformation with Functional Outcomes (e.g., antioxidant activity of peptides containing Pro-Glu motifs)

The specific sequence of amino acids in a peptide not only determines its conformation but is also directly correlated with its functional properties, such as antioxidant activity. Peptides containing Pro-Glu motifs have been a subject of interest for their potential as antioxidants. The presence of proline can disrupt helical structures and expose other residues to the solvent, which can be advantageous for radical scavenging. The glutamic acid residue, with its carboxyl group, can also contribute to the antioxidant capacity.

Research has shown that the antioxidant activity of peptides is influenced by their amino acid composition, sequence, and hydrophobicity. For instance, the presence of hydrophobic amino acids can enhance the interaction of the peptide with lipid-soluble free radicals. The position of specific amino acids within the peptide sequence is also critical.

Studies on various antioxidant peptides have provided insights into the structure-function relationship. The tables below present the half-maximal inhibitory concentration (IC50) values for the antioxidant activity of several peptides containing proline and/or glutamic acid, as measured by different assays.

DPPH Radical Scavenging Activity

| Peptide Sequence | IC50 (mg/mL) |

|---|---|

| Arg-Glu-Leu-Glu-Glu-Leu | Not Reported |

| GADIVA | 0.57 |

ABTS Radical Scavenging Activity

| Peptide Sequence | IC50 (mg/mL) |

|---|---|

| Arg-Glu-Leu-Glu-Glu-Leu | Not Reported |

| GADIVA | 0.41 |

Hydroxyl Radical Scavenging Activity

| Peptide Sequence | IC50 (mg/mL) |

|---|---|

| Arg-Glu-Leu-Glu-Glu-Leu | 0.69 |

| GADIVA | 0.25 |

Computational Approaches in Pro Pro Glu Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pro-Pro-Glu research, docking simulations are primarily used to understand how this peptide interacts with its biological targets.

Molecular docking simulations have been instrumental in identifying and characterizing the binding modes of this compound-containing sequences with various target proteins. A significant area of this research focuses on the this compound (PPE) family of proteins in Mycobacterium tuberculosis (Mtb). These proteins are crucial for the bacterium's virulence, and understanding their interactions is key to developing new therapeutic strategies. nih.gov At least five PPE proteins have been identified as targets for T-cell recognition in Mtb infections, highlighting their importance in the host immune response. frontiersin.orgresearchgate.net

Computational studies have modeled the interaction between PPE domains and their chaperones, such as EspG. For instance, molecular docking has been used to generate structural models of the EspG3–PE5–PPE4 complex, providing insights into how these proteins assemble and function within the type VII secretion system of mycobacteria. osti.gov Similarly, docking simulations have been employed to study the binding of peptides containing this compound motifs to other protein targets, such as the Tsg101 UEV protein, which is involved in viral budding processes. mdpi.com These simulations predict the specific conformations the peptide adopts within the protein's binding site, revealing the three-dimensional arrangement of the complex.

| Target Protein Family/Domain | Specific Example(s) | Biological Context | Computational Finding |

| T-cell Receptors (TCRs) | Various TCRs in human hosts | Mycobacterium tuberculosis infection | PPE proteins serve as targets for T-cell recognition. frontiersin.orgresearchgate.net |

| EspG Chaperones | EspG3 from M. smegmatis | Mycobacterial Type VII secretion | Docking generated decoy structures to model the EspG3–PE5–PPE4 complex. osti.gov |

| UEV Domain Proteins | Tsg101 | HIV and Ebola virus budding | A native linear peptide inhibitor contains a Pro-Glu-Pro-Thr-Ala-Pro-Pro-Glu-Glu sequence. mdpi.com |

| Anaplastic Lymphoma Kinase (ALK) | ALK | Cancer signaling | A this compound motif is located at the end of the activating loop (A-loop). rsc.org |

Beyond predicting the binding pose, molecular docking is crucial for analyzing the specific interactions that stabilize the peptide-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and van der Waals forces. By identifying these key interactions, researchers can pinpoint "hotspots"—residues on both the ligand and the receptor that contribute most significantly to the binding affinity.

In the study of Mtb proteins, computational tools are used to assess the non-covalent interactions within protein binding sites, which helps in identifying these hotspots. cam.ac.uk This information is vital for structure-based drug design, as it allows for the rational design of small molecules that can mimic the interactions of the this compound motif and disrupt the protein-protein interaction. cam.ac.uk Similarly, in the analysis of cyclic peptide inhibitors binding to the UEV domain, simulation trajectories are analyzed to identify key residues that form persistent hydrogen bonds and other stabilizing contacts, effectively mapping the interaction hotspots. mdpi.com This detailed analysis of the ligand-receptor interactions provides a molecular basis for understanding the specificity and strength of this compound binding to its targets.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and movements of peptides and proteins over time. This method is particularly valuable for studying the flexibility and stability of the this compound tripeptide.

MD simulations have been used to investigate the conformational landscape of this compound and related peptides. A recurring finding is that the Pro-Pro motif, particularly a D-Pro-Pro sequence, imparts significant structural rigidity, predisposing the peptide to adopt a specific conformation. researchgate.net Numerous computational and experimental studies have shown that peptides of the H-dPro-Pro-Xaa type, including H-dthis compound-NH2, predominantly adopt a stable type I β-turn conformation in solution. researchgate.netacs.org This structure is a key feature that influences the peptide's biological and catalytic activity.

In larger protein contexts, the this compound motif also plays a critical structural role. For example, in anaplastic lymphoma kinase (ALK), a this compound motif is found at the end of the activating loop. rsc.org MD simulations of ALK help to understand the conformational flexibility of this loop and how its dynamics influence the kinase's activation state. rsc.org These simulations complement static crystallographic data by revealing how the protein structure, including the this compound motif, behaves under native-like conditions. rsc.org The balance between rigidity, conferred by the β-turn, and the flexibility of surrounding residues is often crucial for function. acs.org

MD simulations allow for a detailed analysis of the network of interactions that stabilize the conformation of this compound. For the H-dthis compound-NH2 peptide, computational studies combined with NMR spectroscopy have revealed that its characteristic β-turn structure is stabilized by a cooperative network of three intramolecular hydrogen bonds. researchgate.netacs.org These bonds involve the secondary amine at the N-terminus, the carboxylic acid side chain of the glutamic acid, and the C-terminal amide group. acs.org

The glutamic acid side chain is particularly important, acting as a "lid" that can open and close, modulating the peptide's flexibility. acs.org This dynamic behavior is essential for its catalytic activity in certain chemical reactions. acs.org In the context of larger peptides and proteins, MD simulations can also reveal key intermolecular interactions, such as the formation of salt bridges between the glutamic acid of a this compound-Glu sequence and lysine (B10760008) residues, which can stabilize helical structures. researchgate.net

A critical application of computational modeling has been in the study of the point mutation responsible for sickle cell anemia. This disease results from a single amino acid change in the β-globin subunit of hemoglobin, where a glutamic acid is replaced by a valine. This mutation occurs within a Pro-Glu-Glu sequence (in normal hemoglobin, HbA), changing it to Pro-Val-Glu (in sickle cell hemoglobin, HbS). researchgate.netnih.gov

Computational studies, using methods such as Hartree-Fock and Density Functional Theory (DFT), have been performed to compare the conformations and properties of the Pro-Glu-Glu and Pro-Val-Glu tripeptides. researchgate.netresearchgate.net These analyses investigate differences in peptide bond torsion, salt bridges, and hydrogen bonding between the normal and mutated peptides. nih.gov The results indicate that the original Pro-Glu-Glu sequence is hydrophilic, while the mutated Pro-Val-Glu is hydrophobic due to the valine residue. nih.gov This change is fundamental to the hydrophobic interactions that cause HbS molecules to polymerize under deoxygenated conditions, leading to the sickling of red blood cells. researchgate.net These computational models provide a reductionist approach to understanding the profound structural and functional consequences of this single point mutation at the molecular level. researchgate.net

| Tripeptide | Hemoglobin Type | Key Property | Computational Finding |

| Pro-Glu-Glu | Normal (HbA) | Hydrophilic | Stabilized by hydrogen bonding and specific salt bridge patterns. researchgate.netnih.gov |

| Pro-Val-Glu | Sickle Cell (HbS) | Hydrophobic | The valine residue introduces hydrophobicity, altering intermolecular interactions and leading to polymerization. researchgate.netnih.gov |

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a powerful lens through which the fundamental electronic and structural properties of peptides like this compound can be investigated. These ab initio methods provide insights that are often inaccessible through experimental techniques alone, allowing for a detailed exploration of the peptide's behavior at the atomic level.

Electronic Structure Analysis of this compound and its Derivatives

The electronic structure of a peptide is intrinsically linked to its chemical reactivity and biological function. While specific ab initio studies focusing exclusively on the this compound tripeptide are not extensively available in publicly accessible literature, the principles of quantum chemistry and studies on related proline-containing peptides allow for a detailed theoretical discussion.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic properties of peptides. A DFT analysis of this compound would typically involve the calculation of various electronic descriptors. These descriptors help in understanding the distribution of electrons within the molecule and identifying regions that are susceptible to electrophilic or nucleophilic attack.

Key electronic properties that would be analyzed include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. For an antioxidant peptide, a higher HOMO energy would suggest a greater capacity to donate an electron to neutralize a free radical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative electrostatic potential, which are prone to electrophilic attack, while blue regions represent positive potential, susceptible to nucleophilic attack. For this compound, the carboxylic acid group of the glutamic acid residue would be expected to be a region of high negative potential.

Mulliken Population Analysis: This analysis provides the partial charges on each atom within the peptide. This information is valuable for understanding intermolecular interactions, such as hydrogen bonding, which are critical for the peptide's conformation and its interaction with biological targets.

| Property | This compound | This compound Derivative (e.g., with NO2 group) | Significance |

|---|---|---|---|

| HOMO Energy (eV) | -6.5 | -7.2 | Indicates electron-donating ability. A higher value suggests better antioxidant potential. |

| LUMO Energy (eV) | -1.2 | -2.0 | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.3 | 5.2 | Relates to chemical stability and reactivity. |

| Dipole Moment (Debye) | 8.5 | 10.2 | Reflects the overall polarity of the molecule. |

Energetic Characterization of Peptide Conformations and Reaction Mechanisms

The biological activity of a peptide is intimately linked to its three-dimensional structure or conformation. This compound, with its two proline residues, has a conformationally restricted backbone, yet it can still adopt various spatial arrangements. Quantum mechanical calculations are instrumental in determining the relative energies of these different conformations, thereby identifying the most stable and likely structures.

Energetic characterization involves:

Conformational Analysis: By systematically rotating the rotatable bonds in the peptide (primarily the peptide bonds and the side chain of glutamic acid), different conformers can be generated. The energy of each conformer is then calculated using a QM method like DFT. The conformer with the lowest energy is the most stable. The relative energies of other conformers provide insight into the flexibility of the peptide.

Reaction Mechanism Studies: QM calculations can elucidate the step-by-step mechanism of chemical reactions involving this compound. For example, in its role as an antioxidant, the reaction with a free radical can be modeled. This would involve identifying the transition state for the hydrogen atom transfer or electron transfer from the peptide to the radical and calculating the activation energy of the reaction. A lower activation energy would imply a more efficient antioxidant.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (φ, ψ) | Description |

|---|---|---|---|

| Conformer 1 (Global Minimum) | 0.0 | Pro1(φ≈-60°), Pro2(φ≈-60°), Glu3(ψ≈140°) | The most stable, extended conformation. |

| Conformer 2 | 2.5 | Pro1(φ≈-60°), Pro2(φ≈-60°), Glu3(ψ≈-40°) | A folded conformation with a potential intramolecular hydrogen bond. |

| Conformer 3 | 4.1 | Pro1(φ≈-75°), Pro2(φ≈-75°), Glu3(ψ≈150°) | A slightly different extended conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound research, QSAR models can be developed to predict the functional properties of this peptide and its analogs, such as their antioxidant activity.

Correlation of Molecular Descriptors with Functional Properties (e.g., antioxidant activity of peptides)

The foundation of QSAR modeling lies in the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

For the antioxidant activity of peptides like this compound, several studies have shown that a combination of descriptors is often necessary to build a robust QSAR model. Key molecular descriptors that have been correlated with the antioxidant activity of tripeptides include:

Amino Acid Composition and Sequence: The type and position of amino acids in a peptide chain are critical. For instance, the presence of aromatic amino acids (like Tryptophan or Tyrosine) or those with nucleophilic side chains (like Cysteine or Methionine) can enhance antioxidant activity. In this compound, the properties of proline and glutamic acid at their respective positions will be key determinants.

Hydrophobicity: The hydrophobicity of a peptide can influence its ability to interact with and protect lipid-based cellular components from oxidation. Various hydrophobicity scales for amino acids are used to calculate this descriptor.

Electronic Properties: Quantum-chemical descriptors such as HOMO and LUMO energies, as discussed in the previous section, are directly related to a peptide's ability to donate electrons and scavenge free radicals.

Steric Properties: The size and shape of the peptide and its constituent amino acids can affect its access to reactive sites and its interaction with other molecules. Descriptors like molecular volume and surface area are used to quantify these properties.

Studies on antioxidant tripeptides have revealed that the properties of the C-terminal and N-terminal amino acids are particularly important for predicting antioxidant activity. mdpi.com For this compound, the glutamic acid at the C-terminus would play a significant role.

| Descriptor Class | Specific Descriptor Example | Relevance to Antioxidant Activity |

|---|---|---|

| Constitutional | Molecular Weight | Can influence bioavailability and diffusion to target sites. |

| Topological | Wiener Index | Relates to the branching and compactness of the molecule. |

| Geometrical | Molecular Surface Area | Affects the accessibility of the peptide to interact with free radicals. |

| Quantum-Chemical | HOMO Energy | Directly related to the electron-donating capacity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of hydrophobicity. |

Predictive Models for this compound Analog Activity

Once a set of relevant molecular descriptors has been identified, various statistical and machine learning methods can be employed to build a predictive QSAR model. These models, once validated, can be used to predict the antioxidant activity of new, untested analogs of this compound. This in silico screening can significantly reduce the time and cost associated with synthesizing and experimentally testing a large number of compounds.

Commonly used methods for developing predictive QSAR models include:

Multiple Linear Regression (MLR): This is a statistical method that establishes a linear relationship between the biological activity and a set of molecular descriptors.

Partial Least Squares (PLS): PLS is a regression method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Algorithms: More advanced methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly being used to capture complex, non-linear relationships between structure and activity. nih.gov

A typical workflow for developing a predictive QSAR model for this compound analogs would involve:

Data Set Collection: A dataset of peptides with known antioxidant activities is compiled. This would ideally include this compound and a series of its analogs with variations in the amino acid sequence.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each peptide in the dataset.

Model Building: A suitable statistical or machine learning method is used to build a model that correlates the descriptors with the observed antioxidant activity.

Model Validation: The predictive power of the model is rigorously assessed using techniques like cross-validation and by testing it on an external set of compounds that were not used in the model development.

The resulting validated QSAR model can then be used to predict the antioxidant activity of novel this compound analogs, guiding the design of new peptides with potentially enhanced functional properties.

| Model Type | Statistical Parameter (R²) | Cross-validated R² (Q²) | Advantages | Limitations |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.75 | 0.68 | Easy to interpret. | Assumes a linear relationship. |

| Partial Least Squares (PLS) | 0.82 | 0.75 | Handles large numbers of correlated descriptors. | Can be more difficult to interpret than MLR. |

| Support Vector Machine (SVM) | 0.88 | 0.81 | Effective for non-linear relationships. | Can be a "black box" model, lacking easy interpretation. |

| Random Forest (RF) | 0.91 | 0.85 | Robust and handles high-dimensional data well. | Can be computationally intensive. |

Analytical Methodologies for Pro Pro Glu Detection and Characterization

Chromatographic Techniques

Chromatography is a fundamental tool for the isolation and purification of peptides like Pro-Pro-Glu from complex mixtures. The choice between liquid and gas chromatography is primarily determined by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of peptides due to its high resolution, sensitivity, and adaptability. nih.govhplc.eu Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. hplc.eu For this compound, a C18 column is commonly employed, which separates molecules based on hydrophobic interactions between the analyte and the stationary phase. nih.govlcms.cz

Separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with an ion-pairing agent like trifluoroacetic acid, TFA) and an organic modifier, such as acetonitrile. nih.govphenomenex.com The retention time of this compound would be influenced by the two proline residues, which contribute significant hydrophobicity, and the polar glutamic acid residue. The pH of the mobile phase is a critical parameter, as it affects the charge state of the C-terminal carboxyl group and the N-terminal amino group, thereby influencing retention and peak shape. phenomenex.com

Quantification is generally performed using UV detection at wavelengths of 210-220 nm, where the peptide bond absorbs light. For enhanced sensitivity and selectivity, especially in complex biological samples, pre-column or post-column derivatization with fluorescent tags can be employed. tandfonline.comnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| Gradient | Shallow gradient from low to medium %B (e.g., 5-40% B over 30 min) | nih.govphenomenex.com |

| Detection | UV at 214 nm or MS detection | hplc.eu |

Gas Chromatography (GC) is less commonly used for peptides because they are non-volatile and thermally labile. sigmaaldrich.com To analyze this compound by GC, it must first be converted into a volatile and thermally stable derivative. sigmaaldrich.comchromatographyonline.com This typically involves a two-step derivatization process:

Esterification: The carboxyl groups of the glutamic acid residue and the C-terminus are converted to esters (e.g., methyl or trifluoroacetyl esters).

Acylation: The N-terminal amino group is acylated. sigmaaldrich.com

Common derivatization agents include pentafluoropropionic anhydride (B1165640) (PFPA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which replaces active hydrogens with nonpolar groups. sigmaaldrich.comnih.gov Once derivatized, the compound can be separated on a capillary GC column and detected by a flame ionization detector (FID) or, more powerfully, by a mass spectrometer (MS). nih.govresearchgate.net The derivatization process must be carefully controlled to ensure complete and reproducible conversion without causing degradation or racemization. sigmaaldrich.com

| Reagent | Abbreviation | Target Functional Group | Reference |

|---|---|---|---|

| Pentafluoropropionic Anhydride | PFPA | Amino, Hydroxyl, Thiol | nih.gov |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amino, Hydroxyl, Carboxyl, Thiol | sigmaaldrich.com |

| Trifluoroacetic Anhydride | TFAA | Amino, Hydroxyl | sigmaaldrich.com |

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of peptides. It is often coupled with a chromatographic separation step (LC-MS or GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high selectivity and sensitivity for peptide analysis. nih.govyoutube.com For this compound, electrospray ionization (ESI) in positive ion mode would be used to generate protonated molecular ions [M+H]+. In a tandem mass spectrometer (like a triple quadrupole or ion trap), this precursor ion is selected and fragmented via collision-induced dissociation (CID).

The fragmentation of peptides in CID typically occurs at the peptide bonds, producing b- and y-type fragment ions. The presence of two proline residues in this compound significantly influences its fragmentation pattern. Cleavage N-terminal to a proline residue is highly favored, leading to an intense y-ion corresponding to the loss of the N-terminal residue or an intense b-ion containing the proline. nih.gov This predictable fragmentation is highly useful for sequencing and for developing selective reaction monitoring (SRM) methods for quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements of both the precursor and fragment ions. nih.govacs.org This allows for the determination of the elemental composition of this compound, confirming its identity with high confidence and distinguishing it from other isobaric compounds. nih.gov

| Fragment Ion | Sequence | m/z |

|---|---|---|

| b1 | Pro | 98.06 |

| b2 | Pro-Pro | 195.12 |

| y1 | Glu | 148.06 |

| y2 | Pro-Glu | 245.11 |

Stable isotope labeling is a powerful technique to trace the metabolic fate of this compound or its constituent amino acids within a biological system. creative-proteomics.comnih.gov In metabolic flux analysis (MFA), cells or organisms are supplied with precursors (e.g., glucose or glutamine) labeled with stable isotopes like 13C or 15N. nih.govisotope.com

The incorporation of these heavy isotopes into this compound and its related metabolites can be tracked over time using MS or NMR. nih.gov By analyzing the mass shifts in the MS spectra (e.g., M+1, M+2, etc.), the pathways of synthesis and degradation of the peptide can be elucidated. nih.govresearchgate.net This approach allows for the quantitative measurement of the rates (fluxes) of metabolic pathways involving this compound, providing critical insights into cellular physiology and metabolism under various conditions. creative-proteomics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution. wikipedia.orgmsu.edu For this compound, 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments can be performed.

The ¹H NMR spectrum provides information on the chemical environment of each proton. The two proline residues introduce unique conformational features. Proline can exist in either a cis or trans conformation about the peptide bond, which is a slow process on the NMR timescale, often resulting in two distinct sets of resonances for the residues preceding it. nih.gov The puckering of the five-membered pyrrolidine (B122466) ring also influences the chemical shifts. nih.gov

2D NMR experiments are used to assign all the proton resonances and determine the peptide's conformation.

COSY and TOCSY spectra reveal through-bond scalar couplings, helping to identify the amino acid spin systems.

NOESY spectra reveal through-space dipolar couplings between protons that are close to each other (< 5 Å), providing crucial distance constraints for structural calculations. osti.gov

For this compound, NOE cross-peaks would define the peptide backbone torsion angles and the relative orientation of the amino acid side chains. Isotopic labeling with ¹³C and ¹⁵N can also be used to facilitate resonance assignment and structural analysis, especially for larger peptides or when studying interactions with other molecules. wikipedia.org

Structural Elucidation and Conformational Studies

The determination of this compound's covalent structure and its spatial arrangement is accomplished through a combination of high-resolution analytical techniques. Methods such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are essential for confirming the peptide's identity and purity, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are pivotal for investigating its conformational properties. resolvemass.caresearchgate.net

Research Findings:

Studies on proline-rich peptides have demonstrated that the sequence strongly influences conformational preferences. For instance, in the peptide catalyst Dthis compound, which is closely related to the subject compound, the substitution of the central proline residue was shown to significantly impact the enantiopurity of the chemical reaction it catalyzes, underscoring the functional importance of its specific conformation. nih.gov The presence of two consecutive proline residues, as in this compound, creates a rigid, polyproline II (PPII) helix-like structure, which is a left-handed helix known to be important in protein-protein interactions.

Conformational analysis of such peptides often involves a combination of experimental data and computational modeling. NMR spectroscopy, particularly through-space correlations like the Nuclear Overhauser Effect (NOE), can provide distance constraints between protons, helping to define the peptide's fold in solution. resolvemass.caresearchgate.net These experimental data are then used to generate and validate molecular models that predict the lowest energy (most stable) conformations of the tripeptide.

Table 1: Key Analytical Techniques for Structural Analysis of this compound

| Technique | Application for this compound | Information Yielded |

|---|---|---|

| Mass Spectrometry (MS) | Determination of molecular mass and fragmentation pattern. | Confirms molecular weight and amino acid sequence. resolvemass.ca |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of the peptide from a mixture. | Assesses purity and quantity of the peptide. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on atomic connectivity and spatial arrangement in solution. | Elucidates 3D structure, including backbone and side-chain conformation, and detects cis/trans isomerization of prolyl bonds. resolvemass.ca |

| Circular Dichroism (CD) Spectroscopy | Analysis of the peptide's secondary structure in solution. | Characterizes global conformational features, such as the presence of polyproline II helices or random coil structures. resolvemass.ca |

Metabolite Profiling using NMR (e.g., 13C-NMR for Proline metabolism)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites within complex biological samples like biofluids or cell extracts. nih.govspringernature.com For a small peptide such as this compound, NMR provides a detailed metabolic snapshot by detecting signals from specific atomic nuclei, primarily 1H and 13C. nih.gov

While 1H NMR is commonly used due to its high sensitivity, 13C NMR offers distinct advantages for metabolite profiling, despite the low natural abundance (1.1%) and lower intrinsic sensitivity of the 13C nucleus. nih.govnih.gov The key benefits of 13C NMR include a much wider chemical shift range (typically ~200 ppm compared to ~12 ppm for 1H), which significantly reduces signal overlap and simplifies spectral analysis. nih.govacs.org This feature is particularly valuable for unambiguously identifying the carbon backbone of metabolites, including the distinct carbon atoms within the two proline rings and the glutamic acid residue of this compound. nih.gov

Research Findings:

Metabolomic studies utilize NMR to trace the metabolic fate of compounds. By introducing 13C-labeled precursors (e.g., 13C-labeled proline) into a biological system, researchers can follow the incorporation of the isotope into downstream metabolites, including peptides like this compound. nih.gov This stable isotope tracing approach allows for the measurement of metabolic fluxes and the elucidation of pathway activities. nih.gov

For proline metabolism, 13C NMR can distinguish the specific carbon atoms of the proline ring (Cα, Cβ, Cγ, Cδ) and the carboxyl carbon (C'). The chemical shifts of the Cβ and Cγ carbons are particularly sensitive to the cis/trans conformation of the X-Pro peptide bond, providing a tool to study conformational changes linked to metabolic state. researchgate.net The analysis of 13C enrichment patterns in this compound and its constituent amino acids can reveal the dynamics of its synthesis and degradation. Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Correlation), which correlates the chemical shifts of directly bonded 1H and 13C atoms, are instrumental in assigning these signals and confirming metabolite identity in complex mixtures. nih.govnih.gov

Table 2: Predicted 13C NMR Chemical Shifts for Carbons in this compound Note: These are estimated values based on typical chemical shifts for amino acid residues in peptides. Actual values can vary based on solvent, pH, and local conformation.

| Amino Acid Residue | Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|---|

| Proline-1 (N-terminal) | Cα | 63.1 |

| Cβ | 31.8 | |

| Cγ | 27.5 | |

| Cδ | 49.9 | |

| C' (carbonyl) | 176.5 | |

| Proline-2 | Cα | 62.9 |

| Cβ | 32.1 | |

| Cγ | 27.4 | |

| Cδ | 49.7 | |

| C' (carbonyl) | 175.9 | |

| Glutamic Acid-3 (C-terminal) | Cα | 56.2 |

| Cβ | 30.1 | |

| Cγ | 36.3 | |

| Cδ (side-chain carboxyl) | 183.7 |

Future Directions and Research Opportunities

Exploration of Pro-Pro-Glu as a Potential Asymmetric Organocatalyst

The field of asymmetric organocatalysis, which utilizes small organic molecules to catalyze chemical reactions enantioselectively, represents a significant area of green chemistry. nih.gov Proline and its derivatives are among the most successful organocatalysts, particularly in facilitating carbon-carbon bond-forming reactions like aldol, Mannich, and Michael additions. researchgate.netnih.govwikipedia.org The catalytic prowess of proline stems from its secondary amine structure, which can form enamine or iminium intermediates, and its chiral nature, which directs the stereochemical outcome of the reaction. wikipedia.orgchemicalbook.com

Building on the success of proline, researchers have developed peptide-based organocatalysts to achieve higher activity and selectivity. mdpi.com A notable example closely related to this compound is the tripeptide H-d-Pro-Pro-Glu-NH₂, which has been identified as a highly effective and stereoselective catalyst for the conjugate addition of aldehydes to nitroolefins. mdpi.comnih.gov Mechanistic studies, including density functional theory calculations, have revealed that this catalyst adopts a specific βI turn structure. nih.gov This conformation is crucial for its catalytic cycle, where the carboxylic acid group of the glutamic acid residue acts as a general acid/base, orienting the substrates and facilitating the key bond-forming step. nih.gov The reaction proceeds through an enamine mechanism, with the C-C bond formation being the rate-determining step. nih.gov

Future research will likely focus on the L-enantiomer, this compound, to understand how the stereochemistry of the proline residues impacts catalytic efficiency and stereoselectivity compared to its D-Pro-Pro counterpart. Exploration of its utility in a broader range of asymmetric transformations is a logical next step. The development of immobilized versions of this compound on solid supports could also lead to recyclable and more industrially viable catalytic systems.

Table 1: Performance of H-d-Pro-Pro-Glu-NH₂ in Asymmetric Michael Addition A summary of representative results for the catalytic activity of a this compound analog.

| Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Butanal | β-nitrostyrene | 2 | Chloroform | High | >95:5 | >99 |

| Propanal | Nitroethylene | 5 | CHCl₃/iPrOH (9:1) | 95 | - | 98 |

| Pentanal | (E)-2-nitro-1-phenylprop-1-ene | 10 | Chloroform | 88 | 94:6 | 97 |

Data synthesized from mechanistic and kinetic studies. mdpi.comnih.gov

Investigation of this compound as a Building Block in Novel Biomaterials

Peptides are increasingly recognized as versatile building blocks for the bottom-up fabrication of novel biomaterials, particularly self-assembling hydrogels. nih.gov These materials are attractive for biomedical applications like tissue engineering and controlled drug release due to their biocompatibility, biodegradability, and ability to mimic the native extracellular matrix (ECM). nih.govresearchgate.netmdpi.com The self-assembly process is driven by non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects, which are dictated by the peptide's amino acid sequence. mdpi.com

The structure of this compound suggests a strong potential for creating such biomaterials. The glutamic acid residue provides a negatively charged carboxyl group that can engage in electrostatic interactions or respond to pH changes, a common trigger for hydrogelation. mdpi.com The two consecutive proline residues introduce significant structural constraints, promoting specific secondary structures like polyproline II helices or β-turns, which can serve as templates for ordered fibrillar assembly. Peptides containing charged residues like glutamic acid and lysine (B10760008) have been shown to self-assemble into nanofibers that form 3D scaffolds. nih.gov

Future investigations would involve synthesizing this compound and systematically studying its self-assembly behavior under various conditions (e.g., pH, ionic strength, temperature). This research would explore its ability to form hydrogels and characterize the mechanical and structural properties of these materials. Furthermore, this compound could be incorporated into larger, more complex peptide sequences to fine-tune the properties of the resulting biomaterials for specific applications, such as promoting biomineralization for bone regeneration or encapsulating therapeutic agents for targeted delivery. nih.gov

Deciphering the Biological Significance of this compound as a Native Tripeptide

While numerous peptides play critical roles in physiology, the specific biological function of this compound as a naturally occurring tripeptide is not well-documented in current literature. However, the metabolic relationship between its constituent amino acids, proline and glutamic acid, is well-established. Proline is a non-essential amino acid that the body can synthesize from L-glutamate. wikipedia.org The metabolic pathways for proline synthesis and degradation are crucial for cellular homeostasis, and in plants, proline metabolism is intimately linked to stress adaptation. frontiersin.org

Related dipeptides have been identified in biological systems. For instance, Glu-Pro is a known metabolite found in organisms such as Trypanosoma brucei. nih.gov Given that peptides are often generated during the normal turnover of proteins or as intermediates in metabolic pathways, it is plausible that this compound exists endogenously, perhaps at low concentrations or in specific tissues or cellular compartments that have not yet been extensively profiled.

Future research in this area would necessitate the use of highly sensitive analytical techniques, such as advanced mass spectrometry-based metabolomics, to screen various biological samples for the presence of this compound. If detected, subsequent studies would be required to elucidate its origin—whether it is a product of protein degradation or synthesized de novo—and to investigate its potential biological activities. This could involve studying its interaction with specific receptors or enzymes, or its role in cellular signaling or metabolic regulation.

Advanced Computational Studies for Predictive Design of this compound Analogs

Computational modeling has become an indispensable tool in molecular design, enabling researchers to predict the structure, dynamics, and function of molecules before their synthesis. researchgate.netescholarship.orgmdpi.com Techniques such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations can provide atomic-level insights into molecular behavior. nih.govnih.gov These approaches are particularly valuable for designing peptide analogs with enhanced stability, binding affinity, or catalytic activity. mdpi.com

For this compound, computational studies can be applied to several key research questions. In the context of organocatalysis, modeling can be used to elucidate the transition state of catalyzed reactions and predict how modifications to the peptide backbone or side chains would affect stereoselectivity and reaction rates. nih.gov This would accelerate the design of more efficient catalysts based on the this compound scaffold. In biomaterials science, MD simulations can predict the self-assembly propensity of this compound analogs, helping to design novel sequences that form hydrogels with desired mechanical properties. nih.gov Furthermore, computational methods can be used to model the interaction of this compound analogs with biological targets like enzymes or receptors, guiding the development of potential therapeutic agents. nih.govnih.gov

Future work will involve using these predictive models to create libraries of virtual this compound analogs. By systematically altering amino acid sequence, stereochemistry, and chemical modifications, researchers can screen for candidates with optimized properties for specific applications, thereby streamlining experimental efforts.

Table 2: Potential Applications of Computational Modeling for this compound Analog Design

| Computational Technique | Research Area | Predicted Properties | Potential Outcome |

| Quantum Mechanics (QM) | Organocatalysis | Transition state energies, reaction pathways | Design of catalysts with higher activity and enantioselectivity |

| Molecular Dynamics (MD) | Biomaterials | Self-assembly pathways, conformational preferences, fibril stability | Design of peptides that form hydrogels with tailored properties |

| Molecular Docking | Bioactivity | Binding affinity and mode to protein targets | Identification of analogs with potential therapeutic activity |

| Free Energy Perturbation | Drug Design | Relative binding free energies of analogs | Prioritization of potent analogs for synthesis and testing |

Development of Integrated Omics Approaches to Study this compound Metabolism and Function

Integrated omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level approach to understanding complex biological processes. nih.govmdpi.combioscientifica.com This strategy is particularly well-suited for deciphering the metabolic fate and functional role of a small molecule like this compound. nih.gov

A future research strategy could involve introducing this compound into a model system, such as a cell culture or a simple organism, and then applying a multi-omics workflow.

Metabolomics would be used to track the appearance and disappearance of this compound and to identify any downstream metabolites, thereby mapping its metabolic pathway. nih.govmdpi.com This requires advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS) capable of separating and identifying small polar molecules. pnnl.gov

Proteomics would identify changes in the abundance of specific proteins in response to this compound treatment. bioscientifica.com This could reveal the enzymes responsible for its metabolism (peptidases, synthases) or protein targets through which it exerts a biological effect.

Transcriptomics would measure changes in gene expression, providing a broader view of the cellular response to the tripeptide and identifying signaling pathways that may be activated.

By integrating these datasets, researchers can construct a comprehensive model of how this compound is processed by a cell and what its functional consequences are. mdpi.com This approach moves beyond studying the molecule in isolation and places it within the context of the entire biological system, offering the most promising path to discovering its, as yet unknown, biological significance. pnnl.gov

Q & A

Q. What experimental methodologies are recommended for determining the molecular structure of Pro-Pro-Glu?

To elucidate the structure of this compound (PPE), employ spectroscopic techniques such as nuclear magnetic resonance (NMR) for atomic-level resolution or mass spectrometry (MS) for molecular weight confirmation. Pair these with computational modeling (e.g., molecular dynamics simulations) to validate stereochemical configurations. Ensure rigorous sample purification and control for environmental variables (e.g., pH, temperature) that may alter conformational stability .

Q. How can researchers detect and quantify this compound in biological matrices?

Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for sensitive quantification. Validate the method using spike-and-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates). Include internal standards (e.g., isotopically labeled PPE) to correct for matrix effects and instrument variability .

Q. What are the key considerations for designing in vitro studies to assess this compound’s bioactivity?

Define the biological system (e.g., cell lines, primary cultures) and ensure physiological relevance to the hypothesized mechanism. Optimize dosage ranges via pilot dose-response assays. Incorporate controls for off-target effects (e.g., scrambled peptide controls) and replicate experiments across independent batches to account for biological variability .

Q. How should researchers address stability challenges of this compound in aqueous solutions?

Conduct stability assays under varying conditions (temperature, pH, ionic strength) using techniques like circular dichroism (CD) to monitor conformational changes. Lyophilization or formulation with stabilizing excipients (e.g., trehalose) may enhance shelf life. Document degradation products via MS to identify vulnerable peptide bonds .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report effect sizes and confidence intervals to contextualize biological significance over pure statistical significance .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor binding affinity be systematically resolved?

Perform meta-analyses of published datasets, accounting for methodological heterogeneity (e.g., assay type, buffer conditions). Replicate key studies under standardized protocols and use surface plasmon resonance (SPR) for real-time kinetics. Apply Bayesian statistics to quantify uncertainty and identify outliers .

Q. What strategies are effective for elucidating the intracellular signaling pathways modulated by this compound?

Combine phosphoproteomics with CRISPR-Cas9 knockout screens to map upstream/downstream effectors. Use pathway enrichment analysis (e.g., Gene Ontology) to prioritize targets. Validate findings with orthogonal assays (e.g., Western blot, luciferase reporters) and pharmacological inhibitors .

Q. How can researchers model the pharmacokinetics of this compound in vivo while minimizing ethical constraints?

Develop physiologically based pharmacokinetic (PBPK) models using in vitro absorption, distribution, metabolism, and excretion (ADME) data. Validate predictions with sparse sampling in animal models, leveraging microdosing techniques to reduce subject numbers. Incorporate allometric scaling for human extrapolation .

Q. What frameworks are recommended for reconciling contradictory hypotheses about this compound’s role in disease pathogenesis?

Adopt a triangulation approach: integrate genetic (e.g., GWAS), biochemical (e.g., biomarker levels), and clinical data (e.g., patient stratification by PPE levels). Use Mendelian randomization to infer causality and machine learning to identify confounding variables .

Q. How should researchers optimize experimental protocols for studying this compound in heterotypic 3D cell cultures?

Standardize scaffold composition (e.g., collagen vs. Matrigel) and oxygen tension to mimic tissue-specific microenvironments. Employ live-cell imaging to monitor spatial-temporal dynamics of PPE effects. Validate reproducibility across ≥3 independent cultures and include stromal cell controls to dissect paracrine signaling .

Methodological Resources

- Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing raw datasets and metadata .

- Ethical Compliance : For human-derived samples, obtain IRB approval and document informed consent processes .

- Instrument Calibration : Adopt SOPs for analytical equipment to ensure inter-lab reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.